molecular formula C22H16ClN3O3S B2765486 7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-42-0

7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2765486
CAS RN: 886165-42-0
M. Wt: 437.9
InChI Key: ZXMKSKDTIIHNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H16ClN3O3S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The thiazole ring in this compound contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Research has explored the potential of thiazole derivatives as antioxidants, protecting cells from oxidative stress .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have demonstrated analgesic and anti-inflammatory activities. These properties make them interesting candidates for pain management and inflammation control. Researchers continue to investigate their mechanisms of action and potential clinical applications .

Antimicrobial and Antifungal Properties

The compound’s thiazole moiety has been associated with antimicrobial and antifungal effects. It may inhibit the growth of bacteria and fungi, making it relevant for drug development in infectious disease treatment .

Neuroprotective Potential

Studies suggest that thiazole derivatives exhibit neuroprotective effects. These compounds may help protect neurons from damage caused by oxidative stress, inflammation, or other pathological processes. Further research is needed to explore their full potential in neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Thiazole-containing compounds have shown promise as antitumor agents. Researchers have investigated their cytotoxic effects on cancer cells, particularly in prostate cancer. The compound’s unique structure may interfere with cancer cell growth and survival pathways .

Biological Applications Beyond Drug Development

Apart from therapeutic applications, thiazole derivatives find use in various fields. For instance, they serve as building blocks in the synthesis of other compounds, including dyes, biocides, and sulfur drugs. Their versatility extends beyond medicine, making them valuable in chemical research and industry .

properties

IUPAC Name

7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-10-7-16-14(8-15(10)23)19(27)17-18(13-5-4-6-24-9-13)26(21(28)20(17)29-16)22-25-11(2)12(3)30-22/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKSKDTIIHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)C5=NC(=C(S5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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